molecular formula C19H22N4O3S B2761072 4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034417-27-9

4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2761072
CAS No.: 2034417-27-9
M. Wt: 386.47
InChI Key: CTNPGWQGNPIVDX-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Exploration

Research has delved into the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzenimidazole moiety. These studies aim to explore the utility of such compounds as versatile building blocks for the creation of a wide range of chemical entities, indicating a broad interest in the chemical manipulation and application of benzenesulfonamide derivatives in scientific research (Farag et al., 2011).

Potential Therapeutic Applications

Several studies have synthesized benzenesulfonamide derivatives to investigate their bioactivities, including cytotoxicity, tumor specificity, and potential as enzyme inhibitors. For example, new derivatives have been evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors, with certain compounds showing interesting cytotoxic activities, suggesting their potential for further anti-tumor activity studies (Gul et al., 2016). Additionally, some sulfonamides have been explored for their antimicrobial potential, indicating a wide range of possible therapeutic applications for these compounds (Chandak et al., 2013).

Bioevaluation and Mechanistic Insights

The bioevaluation of synthesized sulfonamides includes assessing their inhibitory effects on various biological targets, such as carbonic anhydrase isoforms, to understand their mechanism of action and potential therapeutic benefits. For instance, a series of sulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their inhibition of human carbonic anhydrase isoforms, demonstrating potent activity and high selectivity, which may be beneficial for developing new therapeutic agents (Ghorab et al., 2014).

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14(2)26-17-6-8-18(9-7-17)27(24,25)21-13-16-11-19(22-23(16)3)15-5-4-10-20-12-15/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPGWQGNPIVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.